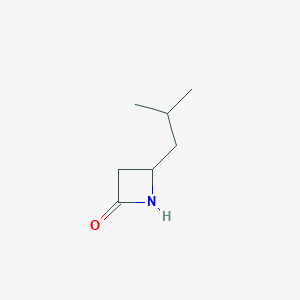

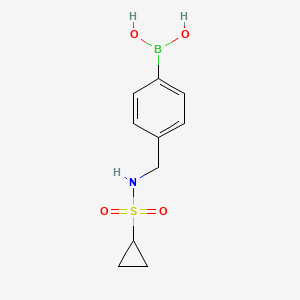

4-(2-Methylpropyl)azetidin-2-one

描述

“4-(2-Methylpropyl)azetidin-2-one” is a chemical compound that is part of the azetidin-2-one family . Azetidin-2-ones, also known as β-lactams, have been found to exhibit diversified biological and pharmacological activity in addition to their therapeutic properties .

Molecular Structure Analysis

Azetidin-2-ones are characterized by a four-membered ring, which is less strained than the three-membered aziridine system . In spirocyclic β-lactams, the spiro carbon may be at positions C3 and/or C4 .Chemical Reactions Analysis

Azetidin-2-ones have been found to exhibit a variety of activities . They have been used as versatile building blocks for the synthesis of amino acids, alkaloids, and toxoids with potential biological properties .科学研究应用

Synthesis and Structural Utility

4-(2-Methylpropyl)azetidin-2-one, a derivative of azetidin-2-one, is a valuable compound in synthetic chemistry. Its structure has been utilized in various syntheses and transformations. For instance, it has been used as a synthetic equivalent in the preparation of diverse azetidin-2-ones with terminally oxygenated ethyl side chains (Kaneko et al., 1986). Additionally, azetidin-2-ones like 4-(2-Methylpropyl)azetidin-2-one are recognized as valuable building blocks for synthesizing a wide array of organic molecules, thanks to the strain energy associated with their structure. This feature has been exploited for creating aromatic beta-amino acids, peptides, and other biologically significant compounds (Deshmukh et al., 2004).

Biological and Pharmacological Potential

The azetidin-2-one ring, to which 4-(2-Methylpropyl)azetidin-2-one is related, is known for its extensive biological potential. It has been the backbone for life-saving antibiotics like penicillin and cephalosporin. Further exploitation of this ring system has yielded new chemical entities with a variety of activities including antimicrobial, antitubercular, and anti-inflammatory properties. For example, compounds with the azetidin-2-one scaffold have shown promising activity against resistant bacteria, indicating their potential as new antimicrobial agents (Broccolo et al., 2006). This highlights the scope of 4-(2-Methylpropyl)azetidin-2-one and its derivatives in medicinal chemistry.

未来方向

属性

IUPAC Name |

4-(2-methylpropyl)azetidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-5(2)3-6-4-7(9)8-6/h5-6H,3-4H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKZNKDUMWADENF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Methylpropyl)azetidin-2-one | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

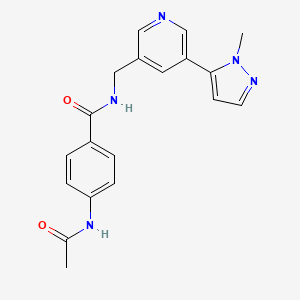

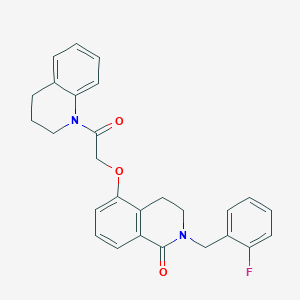

![N-(3-Chloro-4-methoxyphenyl)-2-(5-oxo-12-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,10-tetraen-4-yl)acetamide](/img/structure/B2650088.png)

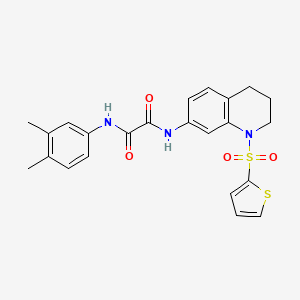

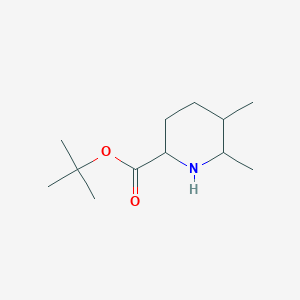

![2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2650089.png)

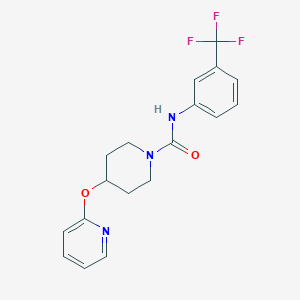

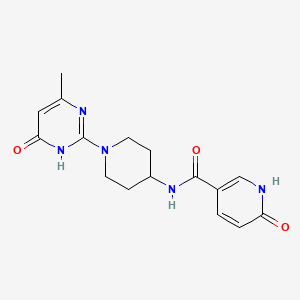

![7-(2-Methoxyethyl)-3-methyl-8-[4-[(3-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B2650100.png)

![N-(3-chloro-4-methoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2650101.png)

![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2650105.png)

![(Z)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(3-methoxyphenyl)acrylamide](/img/structure/B2650106.png)

![8-[4-(3-Chlorophenyl)piperazin-1-yl]-1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/structure/B2650107.png)